Beta-Amyloid peptides are produced from the amyloid precursor protein, a transmembrane protein that undergoes sequential proteolytic processing. The initial cleavage by beta-secretase produces a C-terminal fragment, which is further processed by gamma-secretase to release various lengths of amyloid-beta peptides, including Beta-Amyloid (11-25) .
Beta-Amyloid (11-25) falls under the category of neurotoxic peptides. It is classified as an oligomeric form of amyloid-beta, which has been shown to have distinct biological activities compared to its longer counterparts. This fragment is particularly studied for its role in neurotoxicity and aggregation properties .
The synthesis of Beta-Amyloid (11-25) typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential coupling of protected amino acids. For Beta-Amyloid (11-25), specific attention must be paid to prevent aggregation during synthesis.
Beta-Amyloid (11-25) consists of 15 amino acids and exhibits a propensity for forming beta-sheet structures, which are characteristic of amyloid aggregates. The structural conformation can vary depending on environmental conditions such as pH and ionic strength.
Nuclear magnetic resonance spectroscopy and molecular dynamics simulations have provided insights into the structural characteristics of this peptide. It tends to adopt an unstructured conformation in solution but can transition into ordered structures under aggregation conditions .
Beta-Amyloid (11-25) participates in several chemical reactions that lead to its aggregation into larger oligomers and fibrils. These reactions are influenced by factors such as concentration, temperature, and the presence of metal ions.
The mechanism through which Beta-Amyloid (11-25) exerts its neurotoxic effects involves disruption of cellular membranes and induction of inflammatory responses in neuronal cells. The peptide can form pores in lipid membranes, leading to calcium influx and subsequent cell death.
Studies have demonstrated that exposure to oligomeric forms of amyloid-beta can lead to synaptic dysfunction and neuronal apoptosis, contributing to cognitive decline observed in Alzheimer's disease .
Beta-Amyloid (11-25) is a hydrophilic peptide that tends to aggregate in physiological conditions. Its solubility decreases as concentration increases, promoting aggregation.
The chemical properties include:
Beta-Amyloid (11-25) is primarily used in research related to Alzheimer's disease:
The Aβ(11-25) fragment (sequence: EVHHQKLVFFAEDVG) adopts a cross-β amyloid architecture, characterized by β-strands perpendicular to the fibril axis and hydrogen-bonded β-sheets parallel to the axis. This configuration produces a distinctive X-ray diffraction pattern with a sharp 4.74 Å meridional reflection (indicating inter-strand spacing) and a diffuse 8.9–10 Å equatorial reflection (reflecting inter-sheet packing) [1] [5]. Solid-state NMR studies confirm that residues 17–21 (LVFFA) form the core β-strand domain stabilized by hydrogen bonding and side-chain interactions [7].
The fibrils exhibit a tubular protofilament structure ~60 Å in diameter, with each protofilament composed of 3–5 subunits. Molecular modeling suggests these subunits are tilted β-sheet arrays that self-assemble via van der Waals interactions and complementary side-chain packing [1]. This architecture shares key features with full-length Aβ(1–40) fibrils, indicating a conserved amyloid fold [1] [6].
Table 1: Key Structural Parameters of Aβ(11-25) Fibrils
Parameter | Value | Significance | Technique |
---|---|---|---|
Meridional reflection | 4.74 Å | Inter-strand spacing within β-sheets | X-ray diffraction |
Equatorial reflection | 8.9–10 Å | Inter-sheet distance between β-layers | X-ray diffraction |
Protofilament diameter | ~60 Å | Cross-sectional width of fibril subunits | EM/Modeling |
Protofilament number | 3–5 | Subunits per fibril | Structural modeling |
Aβ(11-25) fibrils assemble hierarchically: monomers → β-strand dimers/tetramers → protofilaments → mature fibrils. Computational simulations reveal that four peptide chains rapidly coalesce into globular states, reorganizing into antiparallel β-sheets with 3–4 strands [8] [10]. This process accelerates when preformed dimers act as aggregation nuclei, highlighting the role of oligomeric intermediates [10].
Magnetic alignment and X-ray fiber diffraction studies show that β-sheets in Aβ(11-25) fibrils stack with a slippage of two amino acid units (0.70 nm), forming twisted "β-ribbons" 4.42 nm thick [4]. This arrangement maximizes hydrophobic contacts between residues (e.g., LVFFA cluster) and minimizes steric clashes. The resulting fibrils exhibit polymorphism, with mixtures of straight and twisted morphologies observed via electron microscopy [1].
Table 2: Hierarchical Assembly Pathway of Aβ(11-25) Fibrils
Assembly Stage | Key Features | Driving Forces |
---|---|---|
β-Strand dimer | Anti-parallel H-bonding; LVFFA core alignment | Hydrogen bonding, hydrophobic packing |
Tetramer/oligomer | 4-stranded β-sheet; reptation-mediated reorganization | Electrostatics, side-chain zipping |
Protofilament | Twisted β-ribbon; 0.7 nm inter-sheet slippage | Van der Waals interactions, steric fit |
Mature fibril | 3–5 protofilaments; tubular cross-section | Lateral stacking, surface complementarity |
The hydrogen-bond registry of Aβ(11-25) β-sheets undergoes reversible shifts in response to pH changes. At neutral pH (7.4), solid-state NMR reveals an anti-parallel registry where residue k pairs with residue 20–k (e.g., L17↔F20, V18↔F19) [3] [7]. This alignment is stabilized by a salt bridge between K16 and E22, alongside repulsive interactions involving charged termini (E11, D23, C-terminus) [3].
Under acidic conditions (pH 2.4), protonation of Glu/Asp residues abolishes the K16–E22 salt bridge. The registry shifts to 17+k ↔ 22–k (e.g., L17↔A21, F19↔E22), driven by hydrophobic packing of LVFFA and π-stacking of F19–F19 pairs [3] [7]. Computational free energy analyses confirm that electrostatic interactions dominate registry stability at pH 7.4, while hydrophobic effects prevail at pH 2.4 [3]. Amidation of the C-terminus mimics acidic conditions by neutralizing charge, inducing the pH 2.4 registry even at neutral pH [3].
Table 3: pH-Dependent Structural Changes in Aβ(11-25) Fibrils
Parameter | pH 7.4 | pH 2.4 | Key Residues Involved |
---|---|---|---|
β-Sheet registry | 17+k ↔ 20−k (e.g., L17↔F20) | 17+k ↔ 22−k (e.g., L17↔A21) | LVFFA (17–21), E22, K16 |
Dominant interactions | Salt bridge (K16–E22), electrostatics | Hydrophobic packing, π-stacking | E11, E22, D23, C-terminus |
Free energy difference | ΔG = –5 kcal/mol (favors R1) | ΔG = –10 kcal/mol (favors R2) | Computed for R1 vs. R2 registries |
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